molecular formula C24H24ClN3O5 B1609706 Oxazine 750 perchlorate CAS No. 85256-40-2

Oxazine 750 perchlorate

Cat. No. B1609706
CAS RN: 85256-40-2
M. Wt: 469.9 g/mol
InChI Key: HDJUFIJUNWBWGE-UHFFFAOYSA-N
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Description

Oxazine 750 perchlorate is an organic dye . It appears as dark green crystals with sheen . The chemical formula is C24H24N3O.ClO4 .


Molecular Structure Analysis

The molecular structure of Oxazine 750 perchlorate is complex, involving multiple rings and functional groups . The empirical formula is C24H23N3O · HClO4 . The molecular weight is 469.92 .


Physical And Chemical Properties Analysis

Oxazine 750 perchlorate is a dark green crystal . It has a molecular weight of 469.92 . It exhibits high fluorescence efficiency .

Scientific Research Applications

Dye Aggregation Equilibria in Aqueous Solution

Oxazine 750 perchlorate is studied for its behavior in dye aggregation equilibria within aqueous solutions. The research explores how cyclodextrins (CDs) influence the aggregation equilibria of these dyes, including their interaction and formation of inclusion complexes with β- and γ-CD. These studies are essential for understanding dye behaviors in various aqueous environments (Herkstroeter, Martic, & Farid, 1990).

Behavior in Polyacrylamide Hydrogel

Research on Oxazine 750 includes examining its electronic absorption spectra in polyacrylamide hydrogel matrices. This involves studying the transport and interactions of the dye in different structural compositions, which is crucial for applications in hydrogels and similar materials (Zakerhamidi et al., 2010).

Optical Properties in Amorphous Silica

Investigations into the spectral hole-burning experiments with Oxazine 750 in amorphous silica reveal important insights about the homogeneous linewidths and temperature-dependent behaviors of the dye. This research is significant for understanding the optical properties of Oxazine 750 in various host materials (Locher, Renn, & Wild, 1987).

Fluorescence Detection in Micellar Electrokinetic Chromatography

Oxazine 750 is used as a visualizing agent in micellar electrokinetic chromatography for the detection of electrically neutral compounds. This demonstrates its utility in analytical chemistry, particularly in the context of fluorescence detection (Kaneta & Imasaka, 1995).

Generation of Picosecond and Subpicosecond Pulses in Dye Lasers

The dye is utilized in generating tunable near-infrared picosecond and subpicosecond pulses in synchronously pumped cw mode-locked dye lasers. This application is crucial for advanced laser technologies and photonic applications (Kuhl, Klingenberg, & Linde, 1979).

Nonlinear Optical Properties in Solutions and Hydrogels

Oxazine 750 is also studied for itsnonlinear optical properties in various solutions and hydrogels. Using the Z-scan technique, researchers have explored its behavior under continuous-wave laser illumination, revealing significant insights into its nonlinear refractive index and concentration-dependent nonlinear effects. This research is important for understanding the applications of Oxazine 750 in nonlinear optics and photonic devices (Milanchian, Tajalli, Gilani, & Zakerhamidi, 2009).

Control of Dye Aggregation in Layer-by-Layer Films

Research on controlling the aggregation of Oxazine 750 in layer-by-layer (LbL) films by incorporating nano clay platelets and deoxyribonucleic acid molecules offers valuable insights. This is particularly relevant for applications requiring precise control over dye behaviors in thin films, impacting areas like coating technologies and material sciences (Bhattacharjee, Hussain, & Bhattacharjee, 2014).

Ultrafast Dynamics in Alcoholic Solvents

The study of Oxazine 750's ultrafast dynamics in various alcoholic solvents using advanced spectroscopic techniques provides critical knowledge about its behavior at extremely short time scales. This research is significant for applications in fast-responding optical systems and for understanding the interactions of dyes with different solvent environments (Keli, 2007).

Solvent Relaxation Studies

Investigating the solvent relaxation of Oxazine 750 in specific solvents like 2-methyltetrahydrofuran (2-MTHF) contributes to a deeper understanding of the interaction between the dye and its solvent environment. This is crucial for applications where solvent-dye interactions play a significant role, such as in certain types of sensors and optical devices (Görlach, Gygax, Lubini, & Wild, 1995).

Electrogenerated Chemiluminescence Studies

Research on the electrogenerated chemiluminescence (e.c.l.) and electrochemistry of Oxazine 750, among other laser dyes, provides valuable insights for applications in electrochemical and optical sensing technologies (Park & Bard, 1977).

Safety and Hazards

While specific safety and hazards information for Oxazine 750 perchlorate is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl(3-oxa-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-ylidene)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O.ClHO4/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21;2-1(3,4)5/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJUFIJUNWBWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+]=C1C=C2C(=NC3=C(O2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432105
Record name Oxazine 750 perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazine 750 perchlorate

CAS RN

85256-40-2
Record name Oxazine 750 perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-tetrahydro-5-(ethylimino)-1H,5H-benzo[a] phenoxazin-[8,9,10-ij]quinolizin perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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